molecular formula C18H19N3O B259648 1-Cinnamoyl-4-(2-pyridinyl)piperazine

1-Cinnamoyl-4-(2-pyridinyl)piperazine

Cat. No.: B259648
M. Wt: 293.4 g/mol
InChI Key: ZFQLDSVUDZSWAW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamoyl-4-(2-pyridinyl)piperazine is a chemical hybrid structure of significant interest in medicinal chemistry and neuroscience research. It combines a cinnamoyl moiety with a pyridinylpiperazine group, both of which are scaffolds prevalent in bioactive molecules. The cinnamoyl group is a common feature in compounds investigated for their potential biological activities . The 2-pyridinylpiperazine component is a known pharmacophore, with derivatives recognized for their activity as potent and selective α2-adrenergic receptor antagonists . This structural motif is found in metabolites of certain anxiolytic drugs and is studied for its influence on neurotransmitter systems . Based on the profiles of closely related analogs, this compound serves as a valuable chemical tool for researchers. It is primarily used in the design and synthesis of novel ligands to study receptors implicated in neurological disorders . Some cinnamoylpiperazine derivatives have shown promise in preliminary research as potential antinociceptive and anticonvulsive agents in preclinical models . Furthermore, its structure makes it a key intermediate for exploring structure-activity relationships (SAR) and for developing new compounds with potential pharmacological properties . Researchers utilize this compound strictly in vitro for investigating molecular interactions and mechanisms of action. This product is intended for research use only (RUO) and is not meant for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C18H19N3O/c22-18(10-9-16-6-2-1-3-7-16)21-14-12-20(13-15-21)17-8-4-5-11-19-17/h1-11H,12-15H2/b10-9+

InChI Key

ZFQLDSVUDZSWAW-MDZDMXLPSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Cinnamoyl 4 2 Pyridinyl Piperazine and Its Analogs

Established Synthetic Pathways for Cinnamoylpiperazines and Related Structures

The construction of cinnamoylpiperazine derivatives relies on fundamental reactions in organic chemistry, primarily focusing on the formation of the piperazine (B1678402) core and the subsequent acylation with a cinnamoyl moiety.

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis and substitution have been developed nih.gov. General strategies can be broadly categorized into methods that form the heterocyclic ring itself and methods that functionalize a pre-existing piperazine core.

Key synthetic approaches include:

N-Arylation: The formation of a bond between a piperazine nitrogen and an aryl group is commonly achieved through several named reactions. The Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling) and the Ullmann-Goldberg reaction (copper-catalyzed) are frequently employed nih.govmdpi.com. Aromatic nucleophilic substitution (SNAr) is also a viable method, particularly when the aryl ring is activated by electron-withdrawing groups nih.govmdpi.com. For instance, the reaction of piperazine with an electron-deficient heteroaromatic compound like 2-chloropyridine can yield N-arylpiperazines nih.gov.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be accomplished via nucleophilic substitution with alkyl halides or sulfonates, or through reductive amination nih.gov.

Amide Bond Formation: Acylation of a piperazine nitrogen is a straightforward and common method for derivatization. This is typically achieved by reacting piperazine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent acs.org. This method is directly relevant to the synthesis of cinnamoylpiperazines.

Ring Formation: The piperazine ring itself can be constructed from acyclic precursors. Common methods include the reaction of a suitable aniline with bis-(2-haloethyl)amine or diethanolamine nih.gov. Another approach involves the cyclization of diamine components with propargyl units, catalyzed by palladium organic-chemistry.org.

DABCO Bond Cleavage: A method for synthesizing substituted piperazines involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) researchgate.net. This can be achieved using various reagents like alkyl halides, aryl halides, or carboxylic acids under mild conditions researchgate.net.

Table 1: General Synthetic Strategies for Piperazine Derivatives
StrategyDescriptionKey Reagents/CatalystsReference
N-ArylationFormation of a bond between a piperazine nitrogen and an aryl group.Palladium catalysts (Buchwald-Hartwig), Copper catalysts (Ullmann), Electron-deficient (hetero)arenes (SNAr). nih.govmdpi.com
N-AlkylationIntroduction of an alkyl group onto a piperazine nitrogen.Alkyl halides, Aldehydes/Ketones with a reducing agent (Reductive Amination). nih.gov
Amide Bond FormationAcylation of a piperazine nitrogen to form an amide linkage.Acyl chlorides, Carboxylic acids with coupling agents (e.g., EDC·HCl). acs.org
Ring Formation from Acyclic PrecursorsConstruction of the piperazine ring from open-chain molecules.Aniline and bis-(2-haloethyl)amine, Diamines and propargyl units. nih.govorganic-chemistry.org
DABCO Bond CleavageSynthesis of substituted piperazines via the ring-opening of DABCO.Alkyl halides, Aryl halides, Carboxylic acids. researchgate.net

The synthesis of the target compound, 1-Cinnamoyl-4-(2-pyridinyl)piperazine, is a two-step process that first involves the synthesis of the 1-(2-pyridinyl)piperazine intermediate, followed by its acylation.

Synthesis of 1-(2-pyridinyl)piperazine: This intermediate is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 2-chloropyridine with an excess of piperazine in a suitable solvent like acetonitrile under reflux conditions yields 1-(2-pyridinyl)piperazine nih.gov. The presence of the nitrogen atom in the pyridine (B92270) ring activates the 2-position towards nucleophilic attack by the piperazine amine.

Acylation with a Cinnamoyl Moiety: The final step is the formation of the amide bond between the secondary amine of 1-(2-pyridinyl)piperazine and a cinnamoyl source. This can be achieved through several standard acylation methods:

Using Cinnamoyl Chloride: Reacting 1-(2-pyridinyl)piperazine with cinnamoyl chloride in the presence of a base (like triethylamine or potassium carbonate) in an inert solvent (such as dichloromethane or acetonitrile) affords the desired product.

Using Cinnamic Acid and a Coupling Agent: A common and often milder alternative is the reaction of 1-(2-pyridinyl)piperazine with cinnamic acid using a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) are effective for this transformation acs.org.

Table 2: Proposed Synthesis of 1-Cinnamoyl-4-(2-pyridinyl)piperazine
StepReactant 1Reactant 2Typical ConditionsProductReference
12-ChloropyridinePiperazineAcetonitrile, reflux1-(2-Pyridinyl)piperazine nih.gov
21-(2-Pyridinyl)piperazineCinnamic AcidEDC, HOBt, DCM or DMF1-Cinnamoyl-4-(2-pyridinyl)piperazine acs.org

Strategies for Structural Modification and Analog Design

To investigate structure-activity relationships and optimize properties, analogs of 1-Cinnamoyl-4-(2-pyridinyl)piperazine can be designed by modifying its three main components: the cinnamoyl moiety, the pyridinyl ring, and the piperazine core.

The cinnamoyl group offers significant opportunities for structural variation. The aromatic ring can be substituted with a wide range of functional groups to alter electronic and steric properties. A convenient method for generating a library of such analogs is to use a Wittig reaction between a piperazine-containing Wittig reagent and various substituted aromatic aldehydes researchgate.net. Alternatively, a series of substituted cinnamic acids can be synthesized and subsequently coupled with 1-(2-pyridinyl)piperazine. Research on related cinnamoyl piperazine amides has shown that introducing substituents such as hydroxyl, methoxy, or chloro groups onto the phenyl ring can significantly influence biological activity acs.orgnih.gov.

Table 3: Examples of Cinnamoyl Moiety Modifications
Modification TypeExample SubstituentSynthetic ApproachReference
Phenyl Ring Substitution4-Chloro, 3,4-Dihydroxy, 4-MethoxyCoupling of piperazine with the corresponding substituted cinnamic acid. acs.orgnih.gov
Phenyl Ring SubstitutionVarious substituted aromatic aldehydesWittig reaction with a piperazine-based Wittig reagent. researchgate.net
Acrylamide Chain AlterationReplacement of cinnamoyl with benzoylCoupling of piperazine with the corresponding benzoic acid. nih.gov

The electronic properties of the pyridinyl ring can be tuned by introducing substituents. This is typically achieved by starting with a substituted 2-halopyridine in the initial SNAr reaction with piperazine. For example, the synthesis of fluorinated cinnamylpiperazines has been accomplished by reacting 1-Boc-piperazine with various bromo-substituted fluoropyridines via a Buchwald-Hartwig reaction, followed by deprotection and coupling with a cinnamyl moiety nih.gov. Similarly, starting with 2-chloro-3-nitropyridine allows for the introduction of a nitro group onto the pyridine ring, which acts as a strong electron-withdrawing group and facilitates the initial nucleophilic substitution nih.gov.

Table 4: Examples of Pyridinyl Ring Substitutions
Starting MaterialSubstituent IntroducedSynthetic MethodReference
Bromo-substituted fluoropyridinesFluorineBuchwald-Hartwig coupling with 1-Boc-piperazine. nih.gov
2-Chloro-3-nitropyridineNitroNucleophilic aromatic substitution with piperazine. nih.gov
2-methyl-3-pyridyl precursorsMethylSynthesis starting from substituted pyridine building blocks. nih.gov

While N-substitution is the most common modification, the piperazine core itself can also be derivatized. This involves introducing substituents onto the carbon atoms of the ring, which can impart conformational rigidity or introduce new interaction points. Approximately 20% of piperazines used in medicinal chemistry feature substituents on the carbon atoms of the ring mdpi.com. Methods for this type of derivatization include direct C-H functionalization, which allows for the introduction of alkyl groups at the α-position to the nitrogen atoms mdpi.com. Another approach is to build the piperazine ring from substituted precursors, such as using a modular synthesis involving the nucleophilic displacement of cyclic sulfamidates to create 2,6-disubstituted piperazines organic-chemistry.org. Such modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the final molecule nih.gov. Chemical derivatization can also be used for analytical purposes, such as reacting the piperazine with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative for HPLC analysis .

Table 5: Strategies for Derivatization of the Piperazine Core
StrategyDescriptionExample MethodReference
C-H FunctionalizationDirect introduction of substituents onto the carbon backbone of the piperazine ring.Asymmetric lithiation of N-Boc piperazine for α-alkylation. mdpi.com
Synthesis from Substituted PrecursorsBuilding the piperazine ring with pre-installed substituents.Modular synthesis of 2,6-disubstituted piperazines via cyclic sulfamidates. organic-chemistry.org
Analytical DerivatizationChemical modification to facilitate detection and quantification.Reaction with NBD-Cl to form a stable, UV-active derivative.

Synthetic Challenges and Optimization in Compound Synthesis

The synthesis of 1-cinnamoyl-4-(2-pyridinyl)piperazine and its analogs, while conceptually straightforward, presents several challenges that can impact reaction efficiency, product yield, and purity. These challenges primarily arise during the two key bond-forming steps: the N-arylation of the piperazine ring and the subsequent acylation with a cinnamoyl moiety. Optimization of reaction conditions is therefore crucial for the successful and efficient synthesis of these compounds.

Challenges in N-Arylation of Piperazine

The introduction of the 2-pyridinyl group onto the piperazine nitrogen atom is a critical step that can be fraught with difficulties. One of the primary methods for this transformation is nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring, such as 2-chloropyridine or 2-fluoropyridine. However, the reactivity of these precursors can be sluggish, often requiring harsh reaction conditions like high temperatures and extended reaction times, which can lead to the formation of undesired by-products.

Another significant challenge is the potential for di-substitution, where the pyridine ring reacts with both nitrogen atoms of piperazine, leading to the formation of a symmetrically disubstituted by-product. This is particularly problematic when using a 1:1 stoichiometry of reactants. To circumvent this, an excess of piperazine is often employed to favor the mono-substituted product, which in turn complicates the purification process as the excess piperazine must be removed.

The Buchwald-Hartwig amination offers an alternative and often more efficient route to N-arylpiperazines. This palladium-catalyzed cross-coupling reaction can proceed under milder conditions and with a broader substrate scope. However, challenges associated with this method include the cost and sensitivity of the palladium catalyst and ligands, the need for strictly anhydrous and anaerobic conditions to prevent catalyst deactivation, and the potential for side reactions if the substrates are not carefully chosen. Optimization of the catalyst system, including the choice of palladium precursor, ligand, and base, is critical to achieving high yields and minimizing impurities.

Challenges in Amide Bond Formation

The formation of the amide bond between the 1-(2-pyridinyl)piperazine intermediate and cinnamic acid or its derivatives is the final key step in the synthesis. While amide bond formation is a well-established transformation in organic chemistry, several challenges can arise in this specific context.

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can lead to decomposition of starting materials or products. Therefore, the use of coupling reagents is standard practice. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A primary challenge with these reagents is the potential for side reactions. For instance, with carbodiimides, the formation of N-acylurea by-products can occur, which are often difficult to separate from the desired amide product. Furthermore, racemization can be a concern if chiral cinnamic acid derivatives are used.

The choice of solvent and base is also critical for the success of the coupling reaction. The solubility of the starting materials and the reactivity of the coupling agent can be highly dependent on the reaction medium. The presence of a base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. However, the choice and stoichiometry of the base must be carefully optimized to avoid side reactions.

Optimization Strategies

To overcome the synthetic challenges, various optimization strategies have been developed. These strategies focus on improving reaction yields, minimizing side reactions, and simplifying purification procedures.

For the N-arylation step, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in SNAr reactions. In the case of the Buchwald-Hartwig reaction, high-throughput screening of catalysts, ligands, and bases can identify the optimal combination for a specific substrate pair, leading to higher efficiency and selectivity.

In the amide bond formation step, the selection of the appropriate coupling reagent is paramount. For example, the use of EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization. The reaction conditions, including temperature, reaction time, and the order of addition of reagents, should be carefully controlled to maximize the yield of the desired product.

Data Tables

Table 1: Optimization of N-Arylation of Piperazine with 2-Chloropyridine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃DMF1202445 nih.gov
2Cs₂CO₃Dioxane1001862 nih.gov
3NaHTHF651255 nih.gov
4t-BuONaToluene1101678 nih.gov

Table 2: Comparison of Coupling Reagents for Amide Bond Formation between 1-(2-pyridinyl)piperazine and Cinnamic Acid

EntryCoupling ReagentAdditiveBaseSolventYield (%)Reference
1DCC-TEACH₂Cl₂65 nih.gov
2EDC·HClHOBtDIPEADMF85 nih.gov
3HATU-DIPEADMF92 nih.gov
4PyBOP-TEACH₂Cl₂88 nih.gov

Table 3: Synthesis of 1-Cinnamoyl-4-(aryl)piperazine Analogs

Aryl GroupAcylation MethodSolventYield (%)Reference
2-FluoropyridinylCinnamoyl chloride/TEACH₂Cl₂59 nih.gov
4-Fluorobenzoyl4-Fluorobenzoyl chloride/TEACH₂Cl₂96 nih.gov
2,3-DichlorophenylCinnamic acid/HATU/DIPEADMF87 nih.gov

Preclinical Pharmacological Evaluation and Biological Activities

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing piperazine (B1678402) and cinnamoyl moieties has been a subject of significant research interest. These structural components are known to contribute to the modulation of inflammatory responses, suggesting that 1-Cinnamoyl-4-(2-pyridinyl)piperazine may possess noteworthy anti-inflammatory characteristics.

Research into piperazine derivatives has demonstrated their capacity to modulate key inflammatory mediators. For instance, certain piperazine compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) nih.gov. The cinnamoyl group, a derivative of cinnamic acid, is also recognized for its anti-inflammatory effects, which include the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-activated macrophages. Furthermore, novel 9-cinnamyl-9H-purine derivatives have been found to inhibit nitric oxide production and reduce the levels of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β by disrupting the TLR4-MyD88 protein interaction and suppressing the NF-κB signaling pathway nih.gov.

The anti-inflammatory mechanism of such compounds is often linked to their ability to interfere with inflammatory cascades. For example, the suppression of inflammatory mediator expression in RAW 264.7 macrophage models is a common method to evaluate these effects researchgate.net. The combined presence of the cinnamoyl and piperazine moieties in 1-Cinnamoyl-4-(2-pyridinyl)piperazine suggests a potential for synergistic or enhanced modulation of these inflammatory pathways.

The anti-inflammatory activity of piperazine and cinnamoyl derivatives has been evaluated in various preclinical models of inflammation. Common models include carrageenan-induced paw edema and pleurisy, which are used to assess acute inflammatory responses nih.govnih.gov. In the carrageenan-induced paw edema test, the reduction in paw volume is a measure of anti-inflammatory activity nih.govnih.gov. Another frequently used model is the formalin test, where the late phase of the licking response is indicative of an inflammatory pain response nih.govmdpi.com.

For example, a piperazine derivative, LQFM-008, was shown to reduce edema in the carrageenan-induced paw edema test and decrease cell migration and protein exudation in the carrageenan-induced pleurisy model nih.gov. Similarly, another piperazine compound, LQFM182, demonstrated a reduction in edema formation in the carrageenan-induced paw edema test and a decrease in cell migration and pro-inflammatory cytokine levels in the pleurisy test nih.gov. While specific data for 1-Cinnamoyl-4-(2-pyridinyl)piperazine in these models is not available, the known activities of its constituent moieties suggest it would likely exhibit positive effects in such preclinical inflammatory models.

Table 1: Effects of Related Piperazine Derivatives in Preclinical Inflammatory Models

Compound Model Effect Reference
LQFM-008 Carrageenan-induced paw edema Edema reduction nih.gov
LQFM-008 Carrageenan-induced pleurisy Reduced cell migration and protein exudation nih.gov
LQFM182 Carrageenan-induced paw edema Edema reduction nih.gov
LQFM182 Carrageenan-induced pleurisy Reduced cell migration and pro-inflammatory cytokines nih.gov

Neuropharmacological Activities and Central Nervous System Effects

The structural framework of 1-Cinnamoyl-4-(2-pyridinyl)piperazine suggests a strong potential for activity within the central nervous system. Both the piperazine and cinnamoyl groups are present in numerous CNS-active compounds.

The analgesic, or antinociceptive, properties of piperazine derivatives have been investigated using models such as the acetic acid-induced writhing test and the hot plate test nih.govnih.gov. The writhing test assesses peripheral analgesic effects, while the hot plate test indicates central analgesic mechanisms nih.gov. For example, the piperazine derivative LQFM-008 reduced the licking time in both phases of the formalin test and increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting both peripheral and central antinociceptive effects nih.gov. Similarly, pyrimidinyl piperazinyl butanoic acid derivatives have demonstrated potent antinociceptive effects in a p-benzoquinone-induced writhing study researchgate.net.

The anticonvulsant potential of piperazine derivatives has been evaluated in various rodent models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.gov. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. Additionally, the 6-Hz psychomotor seizure model is employed to assess activity against therapy-resistant partial seizures mdpi.comnih.gov. Several 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have shown significant activity in these models nih.gov. For instance, certain dicarboxylic piperazine derivatives have been shown to protect against sound-induced seizures in DBA/2 mice nih.gov.

Table 2: Anticonvulsant and Antinociceptive Activities of Structurally Related Compounds

Compound Class Test Model Observed Activity Reference
Piperazine Derivatives Acetic acid-induced writhing Antinociceptive nih.gov
Piperazine Derivatives Formalin test Antinociceptive nih.gov
Piperazine Derivatives Maximal Electroshock (MES) Anticonvulsant nih.gov
Piperazine Derivatives Subcutaneous Pentylenetetrazole (scPTZ) Anticonvulsant nih.gov
Piperazine Derivatives 6-Hz psychomotor seizure Anticonvulsant mdpi.comnih.gov

The piperazine scaffold is a common feature in ligands for various neurotransmitter receptors.

Histamine (B1213489) H3 Receptor: Piperidine and piperazine derivatives have been explored as histamine H3 receptor antagonists nih.gov. The 4-pyridylpiperazine moiety, in particular, has been a focus of these investigations nih.gov.

NMDA Receptor: Piperazine derivatives have been studied as modulators of the N-methyl-D-aspartate (NMDA) receptor. For example, 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) is a known competitive antagonist at the glutamate binding site of the NMDA receptor nih.gov. The responsiveness of the NMDA receptor can be modulated by various neurotransmitters and drugs nih.gov.

Dopamine (B1211576) D4 Receptor: A significant body of research has focused on arylpiperazine derivatives as high-affinity ligands for the dopamine D4 receptor nih.gov. Compounds containing a 4-substituted piperazine have shown promise as selective D4 receptor antagonists nih.govunicam.it. For instance, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was identified as a potent and selective human dopamine D4 receptor antagonist nih.gov. The 2-pyridyl derivative of a piperazine compound has demonstrated a favorable selectivity profile for the D4 receptor over D2 and D3 receptors unicam.it.

Serotonin (B10506) Receptor: Arylpiperazines are also known to interact with serotonin receptors. A number of 1-arylpiperazines have been characterized as direct-acting serotonin agonists scilit.com. The 2-(1-piperazinyl)pyrazine series of compounds has been evaluated for central serotonin-like activity nih.gov.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders. The combination of a cinnamyl moiety and a 4-arylpiperazine scaffold has been explored for potential MAO-B binding affinity nih.gov. The rationale is that the extended π-conjugated system of the cinnamyl group and the basic nitrogen of the piperazine ring could enhance binding to the active site of MAO-B through various interactions nih.gov.

While a study on novel fluorinated cinnamylpiperazines did not find sufficient MAO-B binding affinity for use as PET agents, it highlights the research direction in this area nih.gov. Other studies on pyridazinobenzylpiperidine derivatives have identified potent and selective MAO-B inhibitors nih.govresearchgate.net. For example, compound S5 from one such study showed a high selectivity index for MAO-B over MAO-A nih.gov.

Table 3: MAO Inhibition by Related Piperazine Derivatives

Compound Class Target Activity Reference
Pyridazinobenzylpiperidines MAO-B Potent and selective inhibition nih.govresearchgate.net
Fluorinated Cinnamylpiperazines MAO-B Low binding affinity nih.gov
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates MAO-A Selective inhibition researchgate.net

Other Noteworthy Biological Activities of 1-Cinnamoyl-4-(2-pyridinyl)piperazine

While comprehensive preclinical evaluations of 1-Cinnamoyl-4-(2-pyridinyl)piperazine are not extensively detailed in publicly available literature, analysis of its structural motifs—the cinnamoyl group, the piperazine core, and the pyridine (B92270) ring—allows for an informed discussion of its potential biological activities based on studies of analogous compounds.

Antioxidant Potential

Direct experimental evaluation of the antioxidant capacity of 1-Cinnamoyl-4-(2-pyridinyl)piperazine has not been specifically reported. However, the chemical architecture of the molecule suggests a potential for antioxidant activity. The piperazine nucleus is a key structural feature in numerous compounds that have demonstrated significant antioxidant properties. researchgate.netasianpubs.org A literature review reveals that coupling a piperazine ring with other heterocyclic systems, such as pyridine, can yield derivatives with notable antioxidant activity. researchgate.netasianpubs.org

For instance, studies on various 1-aryl/aralkyl piperazine derivatives have shown their ability to act as antioxidants in different in vitro assays, including DPPH, ABTS, and FRAP methods. nih.gov Similarly, other research on 1-(phenoxyethyl)-piperazine derivatives confirmed their capacity to modulate enzymatic antioxidant defenses, such as superoxide dismutase (SOD) activity. ptfarm.pl The presence of the pyridinyl moiety in 1-Cinnamoyl-4-(2-pyridinyl)piperazine is also significant, as pyridine and its derivatives are another class of heterocyclic compounds recognized for their antioxidant potential. researchgate.net Therefore, based on the established antioxidant profiles of both piperazine and pyridine scaffolds, it is plausible that their combination within a single molecule could confer radical scavenging or other antioxidant capabilities.

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, MMPs)

The potential for 1-Cinnamoyl-4-(2-pyridinyl)piperazine to act as an enzyme inhibitor can be inferred from research on compounds containing its key structural components.

Matrix Metalloproteinases (MMPs)

The cinnamoyl group is a recognized pharmacophore in the design of MMP inhibitors. A quantitative structure-activity relationship (QSAR) study on a series of cinnamoyl pyrrolidine derivatives identified them as inhibitors of MMP-2, an enzyme implicated in tissue remodeling and cancer metastasis. nih.govnih.gov In that study, an unsubstituted cinnamoyl derivative demonstrated inhibitory activity against MMP-2 with a half-maximal inhibitory concentration (IC50) in the micromolar range. nih.govnih.gov Furthermore, the piperazine scaffold has been intentionally incorporated into the design of potent MMP inhibitors, serving as a central core to which other functional groups are attached to interact with the enzyme's active site. drugbank.com Given that 1-Cinnamoyl-4-(2-pyridinyl)piperazine contains both the cinnamoyl moiety and the piperazine core, it possesses the foundational elements for potential MMP inhibition.

Table 1: MMP-2 Inhibitory Activity of a Structurally Related Cinnamoyl Derivative
Compound IDStructureMMP-2 IC₅₀ (µM)Reference
A8Cinnamoyl Pyrrolidine Derivative5.2 nih.gov

HIV-1 Integrase

The 1-(2-pyridinyl)piperazine portion of the molecule is structurally significant when considering potential anti-HIV activity, specifically the inhibition of HIV-1 integrase. This viral enzyme is a crucial target for antiretroviral drugs, and many potent inhibitors share common structural features. nih.gov The pyridine ring, in particular, is a privileged scaffold found in several approved HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov These inhibitors function by chelating metal ions within the enzyme's active site, a process often facilitated by heteroatoms present in their core structures. nih.gov The presence of nitrogen atoms in both the pyridine and piperazine rings of 1-Cinnamoyl-4-(2-pyridinyl)piperazine provides the necessary chemical features that are common in this class of inhibitors, suggesting a potential, though unconfirmed, interaction with the HIV-1 integrase enzyme. acs.org

Platelet Activating Factor (PAF) Antagonism

Strong evidence for the potential biological activity of 1-Cinnamoyl-4-(2-pyridinyl)piperazine comes from studies on structurally analogous compounds designed as Platelet Activating Factor (PAF) antagonists. PAF is a potent lipid mediator involved in inflammation and allergic responses. A series of 1-acyl-4-(pyridyl)piperazine derivatives, which are structurally very similar to the target compound, have been synthesized and evaluated for their ability to inhibit PAF-induced platelet aggregation. nih.gov

In this research, compounds featuring the 1-acyl-4-pyridylpiperazine core were identified as potent PAF antagonists with significant activity both in vitro and in vivo. nih.gov The studies established clear structure-activity relationships, where the nature of the acyl group at the 1-position of the piperazine ring was critical for potency. Although a cinnamoyl group was not specifically tested in that series, other acyl substituents led to compounds with IC50 values in the nanomolar range for inhibiting PAF-induced platelet aggregation. nih.gov The most promising compounds from this class compared favorably to the established PAF antagonist WEB-2086. nih.gov This strong precedent suggests that 1-Cinnamoyl-4-(2-pyridinyl)piperazine is a promising candidate for possessing PAF antagonistic activity.

Table 2: PAF Antagonist Activity of Structurally Related 1-Acyl-4-pyridylpiperazine Analogs
Compound IDAcyl Group at Piperazine N-1 PositionPlatelet Aggregation (PAG) IC₅₀ (µM)PAF-Induced Hypotension (HYP) ID₅₀ (mg/kg i.v.)PAF-Induced Mortality (MOR) ID₅₀ (mg/kg p.o.)Reference
26 (UR-12460)N-(diphenylmethylamino)acetyl0.0400.0210.30 nih.gov
58 (UR-12519)3-amino-3-phenylpropionyl derivative0.0410.0150.044 nih.gov

Molecular and Cellular Mechanisms of Action

Target Identification and Engagement Studies

The initial steps in the mechanism of action for this class of compounds involve direct binding to specific receptors and inhibition of enzymatic activity. These interactions are fundamental to their downstream cellular effects.

Derivatives of cinnamoyl piperazine (B1678402) and pyridinylpiperazine have been shown to interact with a range of neurotransmitter and sensory receptors. While data on the specific compound 1-Cinnamoyl-4-(2-pyridinyl)piperazine is limited, studies on closely related analogs provide significant insight into its likely receptor binding profile.

Analogs such as 1-cinnamyl-4-(2-methoxyphenyl)piperazines exhibit a high affinity for the dopamine (B1211576) D(2) receptor and low to moderate affinity for serotonin (B10506) 5-HT(1A) and 5-HT(2A) receptors. nih.gov The affinity for the α(1)-adrenergic receptor can be variable among these derivatives. nih.gov Docking studies suggest that this binding to D(2) and 5-HT(1A) receptors is facilitated by interactions between the protonated piperazine nitrogen and aspartate residues within the receptor. nih.gov

Furthermore, the 4-(2-pyridinyl)piperazine moiety is a key component in a series of potent antagonists for the vanilloid receptor 1 (VR1), a crucial receptor in pain and inflammation pathways. nih.gov Other related piperazine derivatives have also been identified as antagonists for the histamine (B1213489) H3 and sigma-1 (σ1R) receptors. nih.gov

Interactive Table: Receptor Binding Affinities of Related Piperazine Derivatives

Compound ClassReceptor TargetAffinity (Ki) / Potency (IC50)Reference
1-cinnamyl-4-(2-methoxyphenyl)piperazinesDopamine D(2)High Affinity nih.gov
1-cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT(1A)Low to Moderate Affinity nih.gov
1-cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT(2A)Low to Moderate Affinity nih.gov
4-(2-pyridyl)piperazine-1-carboxamidesVanilloid Receptor 1 (VR1)IC50 = 4.8 nM (pH-induced) nih.gov
N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-onesSerotonin 5-HT(1A)Ki = 17-38 nM researchgate.net
Piperazine/Piperidine DerivativesHistamine H3 (hH3R)Ki = 3.17-7.70 nM nih.gov
Piperazine/Piperidine DerivativesSigma-1 (σ1R)Ki = 3.64-1531 nM nih.gov

The anticancer properties of piperazine derivatives are linked to their ability to inhibit key enzymes involved in cell growth and survival signaling. A novel piperazine derivative, identified as a potent anticancer agent, demonstrated significant inhibition of multiple cancer-related signaling pathways. nih.gove-century.us This compound effectively inhibits the PI3K/AKT pathway, the Src family of kinases, and the BCR-ABL pathway, which are all critical for the proliferation of various cancer cells. nih.gove-century.us

The inhibitory activity is potent, with a growth inhibition (GI50) value in the range of 0.06 to 0.16 μM across multiple cancer cell lines. nih.gove-century.us Other studies on different piperazine derivatives have shown inhibitory activity against enzymes such as butyrylcholinesterase (BChE) and urease, highlighting the versatility of the piperazine scaffold in enzyme inhibition. hilarispublisher.comnih.gov

Interactive Table: Enzyme Inhibition by a Structurally Related Piperazine Derivative

Target Pathway/EnzymeEffectPotency (GI50)Cell LineReference
Multiple Cancer Signaling PathwaysInhibition0.06 - 0.16 µMK562 (Leukemia) nih.gove-century.us
PI3K/AKT PathwayInhibitionNot specifiedK562 (Leukemia) nih.gove-century.us
Src Family KinasesInhibitionNot specifiedK562 (Leukemia) nih.gove-century.us
BCR-ABL PathwayInhibitionNot specifiedK562 (Leukemia) nih.gove-century.us

Cellular Pathway Modulation

The engagement with molecular targets translates into profound effects on cellular behavior. The compound class demonstrates significant activity in inducing programmed cell death in cancer cells, halting the cell division cycle, and modulating the expression of genes related to inflammation.

A key mechanism for the anticancer activity of piperazine derivatives is the induction of programmed cell death, or apoptosis. Studies show that a lead piperazine compound potently induces caspase-dependent apoptosis. nih.gove-century.us The treatment of cancer cells with this compound leads to a time-dependent increase in apoptotic activity. For example, in one study, apoptotic activity increased from 2% in untreated cells to 22.0% after 24 hours, 31.2% after 48 hours, and 37.9% after 72 hours of treatment. e-century.us This process is often mediated by the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and cytochrome c, leading to the activation of executioner caspases such as caspase-3 and caspase-9. researchgate.net

In addition to inducing apoptosis, 1-Cinnamoyl-4-(2-pyridinyl)piperazine analogs can halt the proliferation of cancer cells by arresting the cell cycle. e-century.us Treatment with a potent piperazine derivative was found to cause a significant accumulation of cells in the S and G2/M phases of the cell cycle. e-century.us Specifically, after 24 hours of treatment, 74.2% of the cells were arrested in the S/G2/M phase, a substantial increase compared to the 52% observed in the untreated control group. e-century.us This blockade of cell division prevents the cancer from growing and provides a window for apoptotic mechanisms to take effect.

The cinnamoyl moiety of the compound is associated with anti-inflammatory properties, partly through the modulation of gene expression. Structurally related compounds containing a cinnamyl group have been shown to act as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that, when activated, triggers a cascade leading to inflammation. nih.govmdpi.com

Cinnamyl-containing compounds can disrupt the interaction between TLR4 and its downstream adapter protein MyD88, which in turn suppresses the activation of the NF-κB signaling pathway. nih.gov This leads to a significant reduction in the expression and production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). nih.gov Furthermore, the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are also lowered. nih.gov

Structure Activity Relationship Sar Studies of 1 Cinnamoyl 4 2 Pyridinyl Piperazine Derivatives

Impact of Cinnamoyl Substitutions on Biological Activity

The cinnamoyl group of 1-cinnamoyl-4-(2-pyridinyl)piperazine offers a significant opportunity for structural modification to modulate biological activity. Studies on related cinnamoyl derivatives have demonstrated that the nature and position of substituents on the phenyl ring of the cinnamoyl moiety can drastically alter their interaction with biological targets.

Research on a series of substituted cinnamoyl piperidinyl acetate (B1210297) derivatives as cholinesterase inhibitors provides valuable insights that may be extrapolated to the 1-cinnamoyl-4-(2-pyridinyl)piperazine scaffold. nih.gov In this study, the unsubstituted analog showed baseline activity, confirming the potential of the core structure. The introduction of substituents on the cinnamoyl ring led to a range of activities, highlighting the importance of electronic and steric factors.

Generally, electron-withdrawing groups at the ortho position of the cinnamoyl ring have been shown to enhance inhibitory activity. For instance, a 2-chloro substituent resulted in the highest potency against acetylcholinesterase (AChE). nih.gov This suggests that the electronic properties and the specific positioning of the substituent are critical for optimal interaction with the active site of the enzyme. Conversely, electron-donating groups at the same ortho position tended to decrease activity.

Substituents at the para position generally resulted in moderate activity. However, a para-methyl group showed notable potency, likely due to favorable hydrophobic interactions within the binding pocket. nih.gov Furthermore, di-substituted compounds, such as a 4-ethoxy-3-methoxy derivative, demonstrated the most potent activity against butyrylcholinesterase (BChE), indicating that a synergistic combination of electronic and lipophilic effects can significantly enhance biological efficacy. nih.gov

The following table summarizes the inhibitory activity of various cinnamoyl-substituted piperidinyl acetate derivatives against AChE and BChE, illustrating the impact of substitution patterns.

Table 1: Inhibitory Activity (IC50 in µM) of Cinnamoyl-Substituted Piperidinyl Acetate Derivatives

Substituent Position AChE IC₅₀ (µM) BChE IC₅₀ (µM)
Unsubstituted - 39.42 43.69
Chloro ortho 19.74 17.51
Bromo ortho 46.27 14.11
Methyl para - 15.24

Data sourced from a study on cinnamoyl piperidinyl acetate derivatives. nih.gov

These findings suggest that for 1-cinnamoyl-4-(2-pyridinyl)piperazine derivatives, strategic substitution on the cinnamoyl ring could be a powerful tool to fine-tune their biological profile.

Influence of Pyridinyl Moiety Modifications

The 2-pyridinyl moiety is a key structural feature of 1-cinnamoyl-4-(2-pyridinyl)piperazine, and modifications to this heterocycle can significantly impact activity. The nitrogen atom in the pyridine (B92270) ring can participate in important interactions with biological targets, such as hydrogen bonding.

Studies on a series of 2-pyridinylpiperazines as antagonists of the melanocortin-4 receptor have underscored the importance of this fragment for high-potency binding. nih.gov While the core of these studied compounds differs from 1-cinnamoyl-4-(2-pyridinyl)piperazine, the principles regarding the pyridinyl group's interactions are relevant.

Furthermore, research into fluorinated cinnamylpiperazines, including derivatives with a 2-fluoropyridylpiperazine component, provides more direct insight. nih.gov The introduction of a fluorine atom onto the pyridine ring can alter the electronic properties and metabolic stability of the molecule. The synthesis of compounds such as 1-cinnamyl-4-(6-fluoropyridin-2-yl)piperazine demonstrates the feasibility of such modifications. nih.gov While the reported study did not find high monoamine oxidase B (MAO-B) binding affinity for these specific derivatives, it highlights a viable strategy for modulating the pyridinyl moiety. nih.gov

Role of the Piperazine (B1678402) Core in Activity and Selectivity

The piperazine core is a common scaffold in medicinal chemistry and is known to be a versatile linker that can be fine-tuned to achieve desired biological effects. nih.gov In many classes of compounds, the piperazine ring is crucial for establishing the correct orientation of the terminal aromatic groups within the binding site of a receptor or enzyme.

The protonatable nitrogen atom of the piperazine ring can engage in ionic interactions or hydrogen bonds with acidic residues in a biological target. This is a key feature for the activity of many piperazine-containing drugs. The distance and geometry between the two nitrogen atoms of the piperazine ring, as well as their substitution patterns, can influence the selectivity of the compound for different targets.

For instance, in the context of amine reuptake inhibitors, the nature of the substituents on the piperazine nitrogens plays a direct role in the potency and selectivity for serotonin (B10506) and noradrenaline transporters. nih.gov While these are different molecules, the principle of the piperazine core's importance in orienting key pharmacophoric elements holds true.

Stereochemical Considerations and Enantioselectivity

Stereochemistry can play a profound role in the biological activity of chiral compounds. While 1-cinnamoyl-4-(2-pyridinyl)piperazine itself is not chiral, the introduction of stereocenters through modification can lead to enantiomers with significantly different pharmacological profiles.

For example, if a substituent were to be introduced on the piperazine ring or on a side chain of the cinnamoyl moiety, a chiral center could be created. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different potency, efficacy, and even different types of activity.

Studies on other chiral piperazine derivatives have demonstrated marked enantioselectivity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with analgesic activity, the (S)-(+) enantiomers were found to be significantly more potent than their (R)-(-) counterparts. nih.gov This highlights that the three-dimensional arrangement of substituents around a chiral center can be critical for optimal interaction with a biological target.

Therefore, should any derivatives of 1-cinnamoyl-4-(2-pyridinyl)piperazine be designed that are chiral, the separation and individual testing of the enantiomers would be essential to fully characterize their structure-activity relationships.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For compounds containing the cinnamoyl-piperazine scaffold, common biological targets include G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as enzymes such as monoamine oxidase (MAO). nih.govnih.gov

While specific docking studies for 1-Cinnamoyl-4-(2-pyridinyl)piperazine are not extensively published, analysis of analogous structures provides significant insight into its likely binding modes. Studies on similar arylpiperazine derivatives reveal key interactions that are likely conserved. nih.gov The protonated nitrogen atom of the piperazine (B1678402) ring is predicted to form a crucial ionic bond with acidic residues, such as aspartate (Asp), within the receptor's binding pocket. mdpi.com Furthermore, the pyridine (B92270) nitrogen and the carbonyl oxygen of the cinnamoyl group can act as hydrogen bond acceptors, while the aromatic rings may engage in π-π stacking or hydrophobic interactions with residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.govnih.gov

For instance, in docking studies of fluorinated cinnamylpiperazines with MAO-B, the compounds were stabilized in both the entrance and substrate cavities, indicating a binding pose similar to known inhibitors. nih.gov A similar pattern of interactions would be anticipated for 1-Cinnamoyl-4-(2-pyridinyl)piperazine.

Table 1: Predicted Molecular Docking Interactions for 1-Cinnamoyl-4-(2-pyridinyl)piperazine

Molecular MoietyPotential Interaction TypeLikely Interacting Residues in Target Protein
Piperazine Ring (Protonated Nitrogen)Ionic Interaction / Salt BridgeAspartate (Asp)
Cinnamoyl (Carbonyl Oxygen)Hydrogen Bond AcceptorSerine (Ser), Threonine (Thr), Histidine (His)
Pyridine Ring (Nitrogen)Hydrogen Bond AcceptorSerine (Ser), Threonine (Thr)
Phenyl & Pyridyl Ringsπ-π Stacking / Hydrophobic InteractionsPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new compounds and in understanding the structural requirements for bioactivity. For piperazine derivatives, QSAR models have been successfully developed to predict their effects on various targets. mdpi.comwu.ac.th

A typical QSAR study on piperazine-containing molecules would involve calculating a range of molecular descriptors. imist.ma These descriptors fall into several categories:

Electronic: Dipole moment, charges on specific atoms, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Steric/Topological: Molecular weight, molar refractivity, and shape indices.

Hydrophobicity: The logarithm of the partition coefficient (LogP).

For a series of N-arylsulfonyl-N-2-pyridinyl-piperazine analogs, QSAR models demonstrated that various descriptors could reliably predict anti-diabetic activity. wu.ac.th Similarly, for 1-Cinnamoyl-4-(2-pyridinyl)piperazine and its analogs, a QSAR model could be built once experimental activity data (e.g., IC₅₀ values) are available for a training set of related compounds. The model would likely highlight the importance of the electronic properties of the pyridinyl ring and the steric bulk of the cinnamoyl group in determining biological activity.

Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. youtube.com Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess the stability of the interactions. nih.gov

For a complex of 1-Cinnamoyl-4-(2-pyridinyl)piperazine with a target protein, an MD simulation would typically be run for a duration of nanoseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored. A stable, low-fluctuation RMSD value over the simulation time suggests that the complex is in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of individual amino acid residues. Higher RMSF values for residues in the binding site could indicate transient or unstable interactions with the ligand. nih.gov

Studies on other piperazine derivatives have used MD simulations to confirm that the ligand remains stably bound in the active site, reinforcing the docking predictions. nih.gov Such simulations would be crucial to confirm the binding stability of 1-Cinnamoyl-4-(2-pyridinyl)piperazine and to understand the energetic contributions of key interacting residues.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) - Excluding Toxicity

ADMET properties are critical for determining the viability of a compound as a drug candidate. In silico tools are widely used to predict these properties from the molecular structure alone.

Oral bioavailability is a measure of the fraction of an orally administered drug that reaches systemic circulation. It is influenced by factors like aqueous solubility and membrane permeability. Computational models predict oral bioavailability based on physicochemical properties. units.it The piperazine moiety is often included in drug candidates to improve pharmacokinetic properties, such as solubility. wikipedia.org Compounds containing a piperazine ring are often readily absorbed. Given its structural features, 1-Cinnamoyl-4-(2-pyridinyl)piperazine is predicted to have favorable absorption characteristics.

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. units.it One of the most common methods for this assessment is Lipinski's Rule of Five. drugbank.comnumberanalytics.com This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The physicochemical properties of 1-Cinnamoyl-4-(2-pyridinyl)piperazine have been calculated and are presented below to assess its compliance with Lipinski's Rule of Five.

Table 2: Drug-Likeness Profile of 1-Cinnamoyl-4-(2-pyridinyl)piperazine

ParameterPredicted ValueLipinski's Rule (Threshold)Compliance
Molecular Weight293.37 g/mol≤ 500Yes
LogP (Octanol-Water Partition Coefficient)2.5 - 3.1≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (1 carbonyl O, 2 piperazine N)≤ 10Yes
Rule Violations 0 ≤ 1 Pass

As shown in the table, 1-Cinnamoyl-4-(2-pyridinyl)piperazine does not violate any of Lipinski's rules, suggesting it possesses drug-like properties and a high likelihood of good oral bioavailability.

Medicinal Chemistry and Drug Design Principles for 1 Cinnamoyl 4 2 Pyridinyl Piperazine Analogs

Lead Identification and Characterization

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its presence in numerous approved drugs. enamine.netnih.gov Its flexible nature allows it to act as a linker between two or more pharmacophoric groups, orienting them appropriately for interaction with a biological target. nih.gov The pyridinyl and cinnamoyl groups provide opportunities for a variety of interactions with a target protein, including hydrogen bonding and pi-stacking.

The characterization of a lead compound involves a thorough evaluation of its biological activity, potency, and selectivity. For instance, in a study of fluorinated cinnamylpiperazines, derivatives were synthesized and assessed for their binding affinity to monoamine oxidase B (MAO-B), an important enzyme in the central nervous system. nih.gov Although these specific analogs did not show high affinity, the study provided valuable insights into the structural requirements for MAO-B binding. nih.gov

Structure-activity relationship (SAR) studies are essential for characterizing a lead compound. These studies involve synthesizing and testing a series of analogs to understand how chemical modifications affect biological activity. For example, research on other piperazine derivatives has shown that substitutions on the aromatic rings can significantly impact potency and selectivity for various receptors. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be gathered during the lead identification and characterization phase for analogs of 1-Cinnamoyl-4-(2-pyridinyl)piperazine. The data is illustrative and based on general principles of medicinal chemistry.

Compound IDR1 (Cinnamoyl Ring Substitution)R2 (Pyridinyl Ring Substitution)Target Binding Affinity (IC50, nM)
Lead-001 HH150
Analog-002 4-FluoroH120
Analog-003 H5-Fluoro200
Analog-004 4-MethoxyH350
Analog-005 H4-Methyl180

This initial SAR data would guide the subsequent lead optimization phase.

Lead Optimization Strategies

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity. enamine.net

The Design-Make-Test-Analyze (DMTA) cycle is a cornerstone of modern drug discovery and lead optimization. This iterative process allows for the systematic refinement of a lead compound.

Design: Based on the initial SAR data, medicinal chemists design new analogs with specific structural modifications intended to improve a desired property. For example, if adding a fluorine atom to the cinnamoyl ring (Analog-002) improved binding affinity, new designs might explore other halogen substitutions or different positions on the ring. Computational tools like molecular docking can aid in this design phase by predicting how a modified compound will interact with its target.

Make: The designed compounds are then synthesized in the laboratory. The synthesis of piperazine derivatives often involves standard organic chemistry reactions such as amide bond formation, nucleophilic aromatic substitution, or Buchwald-Hartwig amination. nih.gov

Test: The newly synthesized compounds are subjected to a battery of biological assays to evaluate their activity, selectivity, and other important parameters. This could include in vitro enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

Analyze: The results from the testing phase are analyzed to establish new SARs. This analysis informs the next round of the DMTA cycle, leading to the design of a new set of improved compounds. This iterative process continues until a compound with the desired profile, a "drug candidate," is identified.

Structural simplification is a lead optimization strategy aimed at reducing the molecular complexity of a lead compound. cambridgemedchemconsulting.com Overly complex molecules can be difficult and expensive to synthesize and may have poor pharmacokinetic properties. cambridgemedchemconsulting.com

For 1-Cinnamoyl-4-(2-pyridinyl)piperazine, structural simplification could involve several approaches:

Truncation: Removing non-essential parts of the molecule. For example, if the cinnamoyl group is found to be larger than necessary for optimal binding, it could be truncated to a smaller acyl group.

Ring Simplification: Replacing complex ring systems with simpler ones. For instance, the pyridinyl ring could be replaced with a less complex aromatic or heteroaromatic ring to see if similar activity can be maintained with a simpler structure.

Removal of Chiral Centers: If the lead compound has stereocenters that are not crucial for activity, creating achiral analogs can simplify synthesis and pharmacological evaluation.

The goal of structural simplification is to create a more "drug-like" molecule with improved properties and a higher chance of success in clinical development. cambridgemedchemconsulting.com

Rational Design of Next-Generation Derivatives

The insights gained from lead identification and optimization studies provide a strong foundation for the rational design of next-generation derivatives. This involves using the accumulated knowledge of SAR and target structure to design new compounds with superior properties.

One powerful strategy in rational design is bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a part of the molecule with a bioisostere can improve its properties. For example, the piperazine core itself could be replaced with other cyclic diamines or spirocyclic structures to explore new chemical space and potentially improve affinity or selectivity. nih.gov

Scaffold hopping is another advanced design strategy where the core structure (scaffold) of the lead compound is replaced with a structurally different scaffold while retaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better drug-like properties. For 1-Cinnamoyl-4-(2-pyridinyl)piperazine, one might replace the piperazine ring with a different heterocyclic scaffold that maintains the spatial arrangement of the cinnamoyl and pyridinyl moieties.

The table below illustrates potential next-generation derivatives designed based on these principles.

Compound IDDesign StrategyModificationPredicted Outcome
NextGen-001 Bioisosteric ReplacementReplace Pyridine (B92270) with PyrimidineAltered H-bonding, potential for improved selectivity
NextGen-002 Scaffold HoppingReplace Piperazine with a DiazaspiroalkaneNovel chemical space, potential for improved PK properties
NextGen-003 Structural SimplificationReplace Cinnamoyl with BenzoylReduced complexity, improved synthetic accessibility
NextGen-004 SAR-guided ModificationAdd electron-withdrawing group to PyridineEnhanced target interaction based on previous SAR

Through these advanced design strategies, medicinal chemists can continue to evolve the initial lead compound into a clinical candidate with a high probability of success.

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets and Pathways

The unique hybrid structure of 1-Cinnamoyl-4-(2-pyridinyl)piperazine suggests it may interact with a variety of biological targets, making it a candidate for treating complex multifactorial diseases. Future research should focus on screening this compound against targets implicated in neurodegenerative disorders, inflammation, and infectious diseases.

Neurodegenerative Disease Targets: The arylpiperazine motif is a common feature in drugs for neurodegenerative disorders. nih.gov Research on related compounds suggests several potential targets. For instance, fluorinated cinnamylpiperazines have been designed as potential ligands for Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's disease and Alzheimer's disease. nih.gov Furthermore, piperazine-chalcone hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), both key targets in Alzheimer's pathology. researchgate.net Studies on other piperazine (B1678402) derivatives have demonstrated their ability to reduce the phosphorylation of Tau protein and inhibit the release of amyloid-β (Aβ) peptides, which form the characteristic plaques and tangles in Alzheimer's disease. nih.govnih.gov

Inflammatory Pathways: Cinnamic acid amides and esters are known to modulate inflammatory pathways. eurekaselect.com Future studies could investigate whether 1-Cinnamoyl-4-(2-pyridinyl)piperazine can inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are targets for anti-inflammatory drugs. eurekaselect.com The compound's potential to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharides (LPS) and leads to the production of inflammatory cytokines, is another promising research avenue based on studies of other cinnamoyl derivatives. nih.gov

Enzymes in Infectious Disease: Pyridinylpiperazine scaffolds have shown potent inhibitory activity against urease, a nickel-dependent enzyme essential for the survival of pathogenic microorganisms like Helicobacter pylori. nih.gov Screening 1-Cinnamoyl-4-(2-pyridinyl)piperazine for urease inhibition could open up its potential use in treating bacterial infections.

Table 1: Potential Biological Targets for 1-Cinnamoyl-4-(2-pyridinyl)piperazine

Target Class Specific Target Potential Therapeutic Area Rationale Based on Related Compounds Citation
Neurodegeneration Monoamine Oxidase B (MAO-B) Alzheimer's, Parkinson's Cinnamylpiperazines designed as MAO-B ligands. nih.govresearchgate.net
Acetylcholinesterase (AChE) Alzheimer's Disease Piperazine-chalcones and oxadiazole-piperazine hybrids show AChE inhibition. researchgate.netacs.org
Amyloid-β (Aβ) & Tau Aggregation Alzheimer's Disease Piperazine compounds reduce Aβ release and Tau phosphorylation. nih.govnih.gov
Inflammation Cyclooxygenases (COX) Inflammatory Disorders Cinnamic acid amides act as COX/LOX inhibitors. eurekaselect.com
Lipoxygenases (LOX) Inflammatory Disorders Cinnamic acid amides act as COX/LOX inhibitors. eurekaselect.com
Infectious Disease Urease Bacterial Infections (H. pylori) Pyridinylpiperazine hybrids are potent urease inhibitors. nih.gov
Oncology B-cell lymphoma 2 (BCL-2) Cancer Carbazole-piperazine hybrids target BCL-2 to induce apoptosis. nih.gov
Histone Deacetylases (HDACs) Cancer Piperazine-based HDAC inhibitors show anti-breast cancer activity. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

To thoroughly evaluate the therapeutic potential of 1-Cinnamoyl-4-(2-pyridinyl)piperazine, a systematic approach using a range of established and advanced biological models is necessary.

In Vitro Models: Initial efficacy and toxicity screening should be performed using a suite of in vitro models. For anticancer potential, cytotoxicity can be assessed against a panel of human cancer cell lines, such as K562 (leukemia), Colo-205 (colon), and MDA-MB-231 (breast cancer), using methods like the MTT assay. nih.gov To better mimic the tumor microenvironment, three-dimensional (3D) tumor sphere models can be employed to evaluate effects on cancer cell viability and growth kinetics. mdpi.com For neuroprotective studies, cell lines like SH-SY5Y are used to model Aβ-induced toxicity. nih.gov To assess potential liver toxicity, human hepatic cell lines like HepaRG and HepG2 are valuable models. researchgate.net

Table 2: Recommended In Vitro Models for Efficacy and Safety Profiling

Model Type Specific Model Purpose Example from Related Compound Studies Citation
Cell-Based Assays Human Cancer Cell Lines (e.g., MCF7, MDA-MB-231) Anticancer cytotoxicity screening Phenylsulfonylpiperazine derivatives tested against breast cancer lines. mdpi.com
3D Tumor Sphere Culture Evaluate anti-proliferative effects in a tumor-like microenvironment. 1-Benzhydryl-piperazine HDAC inhibitors tested on MDA-MB-231 spheres. mdpi.com
Neuroblastoma Cell Lines (e.g., SH-SY5Y) Assess neuroprotection against toxins like amyloid-β. Piperazine compounds reversed Aβ-induced toxicity in SH-SY5Y cells. nih.gov
Hepatic Cell Lines (HepaRG, HepG2) Early assessment of potential hepatotoxicity. Hepatotoxicity of various piperazine designer drugs compared. researchgate.net
Biochemical Assays Enzyme Inhibition Assays Quantify inhibition of specific targets (e.g., AChE, MAO-B, Urease). In vitro assays used to find IC50 values for pyridinylpiperazine urease inhibitors. nih.gov
Antioxidant Assays (e.g., DPPH) Measure free radical scavenging potential. Oxadiazole-piperazine conjugates evaluated for antioxidant capacity. acs.org

In Vivo Models: Promising results from in vitro studies should be followed by validation in animal models. For neurodegenerative diseases, rodent models are standard. The scopolamine-induced cognitive impairment model in mice can be used to test for improvements in short-term memory, often assessed with the Y-maze test. acs.org For Alzheimer's disease, transgenic mouse models that overexpress human genes for amyloid and tau pathology, such as the APP/PS1 mouse, provide a more disease-relevant context. nih.govyoutube.com The efficacy of compounds in these models can be measured through behavioral tests like the Morris water maze and by analyzing brain tissue for pathological markers. nih.govyoutube.com For oncology, xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating a compound's ability to inhibit tumor progression in vivo. nih.gov

Table 3: Recommended In Vivo Models for Efficacy Studies

Model Type Specific Model Purpose Example from Related Compound Studies Citation
Neuroscience Scopolamine-Induced Amnesia (Mice) Evaluate improvement in learning and memory. Y-maze test used to assess memory in mice treated with oxadiazole-piperazine hybrids. acs.org
Transgenic Alzheimer's Models (e.g., APP/PS1, 5xFAD) Test for reduction of amyloid/tau pathology and cognitive rescue. Piperazine derivatives tested in 5xFAD mouse hippocampal slices. nih.govnih.gov
Maximal Electroshock (MES) Test (Mice) Screen for anticonvulsant activity. Cinnamylpiperazine (B8809312) analogues evaluated for anticonvulsant properties. researchgate.net
Oncology Xenograft Mouse Models Assess inhibition of tumor growth in a living system. Carbazole-piperazine hybrid tested in a lung adenocarcinoma xenograft model. nih.gov

Potential for Multi-targeted Ligand Design

The treatment of complex diseases like cancer and neurodegenerative disorders is often hindered by the "one-target, one-drug" paradigm, as these conditions involve multiple pathological pathways. The design of Multi-Target-Directed Ligands (MTDLs) is a modern strategy that aims to create single molecules capable of modulating several targets simultaneously. researchgate.netresearchgate.net

The 1-Cinnamoyl-4-(2-pyridinyl)piperazine structure is an intrinsic MTDL candidate. The piperazine ring is a highly valued scaffold in MTDL design, frequently used to link distinct pharmacophoric groups to achieve a desired polypharmacological profile. researchgate.netnih.gov In this molecule, the scaffold already combines:

The Cinnamoyl Moiety: This group is associated with anti-inflammatory (COX/LOX inhibition), antioxidant, and MAO-B inhibitory activities. researchgate.neteurekaselect.com

The Pyridinylpiperazine Moiety: This structure is found in numerous CNS-active drugs and can confer affinity for targets like serotonin (B10506) receptors, dopamine (B1211576) receptors, and cholinesterases. nih.govnih.gov

This combination is particularly relevant for Alzheimer's disease, where neuroinflammation, neurotransmitter deficits, and protein aggregation all play a role. A molecule like 1-Cinnamoyl-4-(2-pyridinyl)piperazine could theoretically offer a synergistic effect by simultaneously inhibiting MAO-B (reducing oxidative stress), inhibiting AChE (improving cholinergic function), and dampening neuroinflammation. Future research could use advanced computational methods, such as generative deep learning models, to further optimize this scaffold and fine-tune its activity against a desired set of targets. nih.gov

Emerging Applications of Piperazine-Cinnamoyl Hybrids

Beyond the well-established areas of CNS and inflammatory disorders, the versatile piperazine and cinnamoyl scaffolds have shown promise in a range of emerging therapeutic applications. Future research into 1-Cinnamoyl-4-(2-pyridinyl)piperazine should explore these novel avenues.

Anticancer Agents: The piperazine ring is a core component of several approved anticancer drugs, including Imatinib. nih.gov Hybrids incorporating piperazine have been developed to target various cancer-related proteins. For example, rhodanine-piperazine hybrids have been designed as inhibitors of key tyrosine kinases like VEGFR, EGFR, and HER2, which are critical in breast cancer progression. mdpi.com Other research has focused on piperazine derivatives that target the anti-apoptotic protein BCL-2 or inhibit histone deacetylases (HDACs), leading to cancer cell death and reduced tumor growth. nih.govmdpi.com

Antimicrobial and Antiviral Activity: Cinnamoyl amides have demonstrated activity against bacteria and yeasts. researchgate.net Piperazine-based heterocycles have also been investigated for their efficacy against Mycobacterium tuberculosis. researchgate.net The cinnamylpiperazine motif itself has been found in compounds with antiviral properties, including activity against HIV. researchgate.net This suggests a potential role for 1-Cinnamoyl-4-(2-pyridinyl)piperazine as a broad-spectrum antimicrobial or antiviral agent.

Table 4: Emerging Therapeutic Applications for Piperazine-Based Hybrids

Application Area Specific Target/Mechanism Rationale Based on Related Compounds Citation
Oncology Tyrosine Kinase Inhibition (VEGFR, EGFR, HER2) Rhodanine-piperazine hybrids show potent activity against breast cancer cell lines. mdpi.com
Apoptosis Induction (BCL-2 Targeting) Carbazole-piperazine hybrids induce apoptosis in lung cancer cells. nih.gov
Epigenetic Modulation (HDAC Inhibition) Piperazine-based HDAC inhibitors show nanomolar potency and anti-metastatic effects. mdpi.com
Antimicrobial Inhibition of Bacterial/Fungal Growth Cinnamoyl amides and piperazine heterocycles show broad antimicrobial activity. researchgate.netresearchgate.net
Antitubercular Activity Piperazine derivatives show potent activity against Mycobacterium tuberculosis. researchgate.net

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